molecular formula C17H12N2O3 B6496646 7-hydroxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one CAS No. 300399-28-4

7-hydroxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one

Cat. No.: B6496646
CAS No.: 300399-28-4
M. Wt: 292.29 g/mol
InChI Key: KQWOURWAMWWZDM-UHFFFAOYSA-N
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Description

7-Hydroxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one family. This compound features a fused heterocyclic structure, which includes an imidazo[1,2-a]pyridine moiety. Due to its unique structural characteristics, it has garnered interest in various scientific fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one typically involves multistep organic reactions. One common approach is the condensation of 7-methylimidazo[1,2-a]pyridine with appropriate chromone derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature is carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields. Additionally, the use of catalysts, such as transition metals, can facilitate the formation of the target compound with higher selectivity and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed:

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological applications of this compound are vast. It has been studied for its potential antimicrobial, antifungal, and anticancer properties. Research has shown that derivatives of this compound can inhibit the growth of various pathogens and cancer cells, making it a promising candidate for drug development.

Medicine: In the medical field, this compound has been explored for its therapeutic potential. Its ability to modulate biological pathways and interact with molecular targets makes it a candidate for the development of new drugs. Studies have investigated its use in treating conditions such as inflammation, pain, and neurological disorders.

Industry: In the material science industry, this compound has been used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, dyes, and pigments. Additionally, its derivatives have been explored for use in electronic devices and sensors.

Mechanism of Action

The mechanism by which 7-hydroxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and functional groups.

  • Chromen-2-one derivatives: These compounds have the chromen-2-one structure but may have different substituents at various positions.

Uniqueness: 7-Hydroxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one stands out due to its specific combination of the imidazo[1,2-a]pyridine and chromen-2-one moieties. This unique structure imparts distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

7-hydroxy-3-(7-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c1-10-4-5-19-9-14(18-16(19)6-10)13-7-11-2-3-12(20)8-15(11)22-17(13)21/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWOURWAMWWZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC4=C(C=C(C=C4)O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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